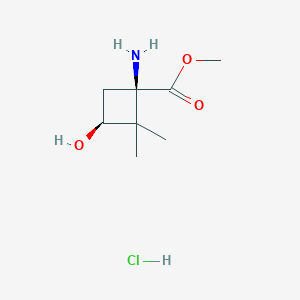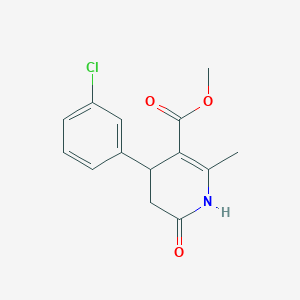
Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is a complex organic compound. This compound is notable for its unique structural properties, characterized by a cyclobutane ring with diverse functional groups. It holds significant potential in various scientific domains due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multiple steps involving the condensation of suitable precursors. Typically, the synthesis begins with the cyclization of appropriate diene and alkyne derivatives, followed by amination and esterification reactions. This involves carefully controlled reaction conditions including temperature, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: : Industrial production scales up these processes, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures the precise addition of reagents and optimal reaction parameters, leading to efficient and cost-effective production.
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: : The amino group can be reduced under hydrogenation conditions.
Substitution: : The compound can participate in various nucleophilic substitution reactions due to its reactive amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Palladium on carbon is frequently used as a catalyst for hydrogenation.
Substitution: : Reagents such as alkyl halides in the presence of base catalysts are typical.
Major Products: : Reactions yield diverse products ranging from ketones and alcohols to substituted cyclobutane derivatives, depending on the reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: : Used as a key intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : In studies involving enzyme interactions and as a building block for peptide synthesis.
Medicine: : Explored for its potential as a pharmaceutical intermediate and its role in drug development, particularly for its biological activity.
Industry: : Utilized in the production of fine chemicals and as a precursor for material science applications.
Mécanisme D'action
Mechanism: : The biological activity of Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride is primarily through its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the interaction.
Molecular Targets and Pathways: : This compound typically interacts with proteins involved in metabolic pathways, influencing cellular processes by modifying enzyme activities or signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as methylcyclobutane derivatives, its unique structure allows for distinct reactivity and interaction profiles. For instance, the presence of both amino and hydroxyl groups enables dual reactivity, making it more versatile in synthetic applications.
Similar Compounds
1-amino-2-hydroxy-3-methylcyclobutane
1-amino-3-hydroxy-2,2-dimethylcyclobutane
These analogs have slight variations in their functional groups, which influence their chemical behavior and application potential. Methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride stands out due to its balanced reactivity and stability.
This compound is a testament to the intricate art of chemical synthesis and its potential to drive forward scientific innovation across diverse fields.
Propriétés
IUPAC Name |
methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H/t5-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-XMLTWROESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@]1(C(=O)OC)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1-benzyl-3-{[(2,4-dimethoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2912560.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2912566.png)


![N-[1-(furan-2-yl)propan-2-yl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2912571.png)
![3-bromo-4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2912574.png)

![6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2912576.png)

![N-(2-methoxyethyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2912579.png)
